N-(3-Bromophenyl)-6,7-dimethoxyquinazolin-4-amine N-(3-Bromophenyl)-6,7-dimethoxyquinazolin-4-amine PD153035(ZM 252868; AG 1517) is a potent and specific inhibitor of EGFR with Ki and IC50 of 5.2 pM and 29 pM; little effect against PGDFR, FGFR, CSF-1, InsR and Src.IC50 value: 5.2/29 pM(Ki/IC50) [1]Target: EGFRin vitro: PD 153035 shows a potent and selective inhibitory effect on tyrosine phosphorylation induced with EGF with IC50 of 15 nM and 14 nM in Swiss 3T3 fibroblast and A-431 human epidermoid carcinoma cells, respectively [1]. PD153035 shows growth inhibitory effects in cultures of EGF receptor-overexpressing human cancer cell lines including A431, Difi, DU145, MDA-MB-468 and ME180 cells with IC50 of 0.22 μM, 0.3μM, 0.4 μM, 0.68 μM and 0.95 μM, respectively [2].in vivo: In A431 human epidermoid tumors grown as xenografts in immunodeficient nude mice, PD153035 at 80 mg/kg inhibit EGF receptor tyrosine kinase activity [3]. PD153035 improves glucose tolerance, insulin sensitivity, and signaling and reduces subclinical inflammation in HFD-fed mice [4].
Brand Name: Vulcanchem
CAS No.: 153436-54-5
VCID: VC0003186
InChI: InChI=1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H
SMILES: COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl
Molecular Formula: C₁₆H₁₄BrN₃O₂.HCl
Molecular Weight: 360.2 g/mol

N-(3-Bromophenyl)-6,7-dimethoxyquinazolin-4-amine

CAS No.: 153436-54-5

Inhibitors

VCID: VC0003186

Molecular Formula: C₁₆H₁₄BrN₃O₂.HCl

Molecular Weight: 360.2 g/mol

N-(3-Bromophenyl)-6,7-dimethoxyquinazolin-4-amine - 153436-54-5

CAS No. 153436-54-5
Product Name N-(3-Bromophenyl)-6,7-dimethoxyquinazolin-4-amine
Molecular Formula C₁₆H₁₄BrN₃O₂.HCl
Molecular Weight 360.2 g/mol
IUPAC Name N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride
Standard InChI InChI=1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H
Standard InChIKey ZJOKWAWPAPMNIM-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl
Appearance Assay:≥98%A crystalline solid
Description PD153035(ZM 252868; AG 1517) is a potent and specific inhibitor of EGFR with Ki and IC50 of 5.2 pM and 29 pM; little effect against PGDFR, FGFR, CSF-1, InsR and Src.IC50 value: 5.2/29 pM(Ki/IC50) [1]Target: EGFRin vitro: PD 153035 shows a potent and selective inhibitory effect on tyrosine phosphorylation induced with EGF with IC50 of 15 nM and 14 nM in Swiss 3T3 fibroblast and A-431 human epidermoid carcinoma cells, respectively [1]. PD153035 shows growth inhibitory effects in cultures of EGF receptor-overexpressing human cancer cell lines including A431, Difi, DU145, MDA-MB-468 and ME180 cells with IC50 of 0.22 μM, 0.3μM, 0.4 μM, 0.68 μM and 0.95 μM, respectively [2].in vivo: In A431 human epidermoid tumors grown as xenografts in immunodeficient nude mice, PD153035 at 80 mg/kg inhibit EGF receptor tyrosine kinase activity [3]. PD153035 improves glucose tolerance, insulin sensitivity, and signaling and reduces subclinical inflammation in HFD-fed mice [4].
Synonyms 4-((3-bromophenyl)amino)-6,7-dimethoxyquinazoline
EBE-A22
N-(3-bromophenyl)-6,7-dimethoxy-4-quinazolinamine
PD 153035
PD-153035
PD153035
Reference [1]. Fry DW, et al. A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science. 1994, 265(5175), 1093-1095.
[2]. Bos M, et al. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner. Clin Cancer Res. 1997, 3(11), 2099-2106.
[3]. Kunkel MW, et al. Inhibition of the epidermal growth factor receptor tyrosine kinase by PD153035 in human A431 tumors in athymic nude mice. Invest New Drugs. 1996, 13(4), 295-302.
[4]. Prada PO, et al. EGFR tyrosine kinase inhibitor (PD153035) improves glucose tolerance and insulin action in high-fat diet-fed mice. Diabetes. 2009 , 58(12), 2910-2919.
PubChem Compound 11246488
Last Modified Nov 11 2021
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